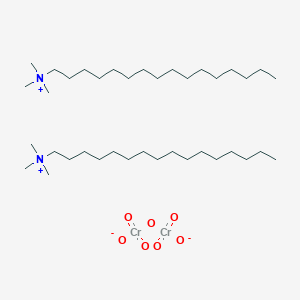

Cetyltrimethylammonium dichromate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cetyltrimethylammonium dichromate, also known as this compound, is a useful research compound. Its molecular formula is C38H84Cr2N2O7 and its molecular weight is 785.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Deoximation of Oximes to Carbonyl Compounds

CTADC effectively converts oximes to their parent carbonyl compounds in dichloromethane with acetic acid as a catalyst .

Reaction Conditions

-

Solvent: Dichloromethane

-

Catalyst: Acetic acid (0.02–0.10 M)

-

Temperature: 25–45°C

-

Surfactant: CTADC (0.004–0.012 M)

Kinetic Features

| Parameter | Order/Dependency |

|---|---|

| Oxime concentration | First-order |

| CTADC concentration | Fractional order (0.5–0.7) |

| Acetic acid | Catalytic (saturable) |

| Solvent polarity | Inverse correlation |

The reaction proceeds via a two-step mechanism:

-

Formation of a CTADC-oxime complex in the rate-determining step.

-

Rapid decomposition to yield the carbonyl compound . Electron-withdrawing substituents on the oxime accelerate the reaction .

Oxidation of Thiols to Disulfides

CTADC couples aromatic thiols into disulfides stoichiometrically (1:3 thiol:CTADC ratio) .

Experimental Data

| Thiol Substrate | Yield (%) | Reaction Time (min) |

|---|---|---|

| Benzenthiol | 92 | 15 |

| 4-Methylbenzenthiol | 88 | 20 |

| 4-Chlorobenzenthiol | 85 | 25 |

The reaction occurs under anhydrous conditions at room temperature, with no overoxidation to sulfonic acids . Cationic micelles formed by CTADC enhance substrate orientation and reaction efficiency.

Oxidation of Cholesterol

In dichloromethane, CTADC oxidizes cholesterol to 7-dehydrocholesterol (provitamin D3 precursor). With acetic acid, the product shifts to 5-cholesten-3-one (a steroid intermediate) .

Mechanistic Insights

-

Reverse micellar environment: CTADC organizes reactants akin to enzymatic catalysis .

-

Kinetic orders:

-

Cholesterol: Fractional (0.8)

-

CTADC: Fractional (0.6)

-

Acetic acid: First-order

-

A solvent isotope effect (kD2O/kH2O=0.72) confirms proton transfer in the transition state .

Oxidation of Epinephrine to Adrenochrome

CTADC oxidizes epinephrine (a neurotransmitter) to adrenochrome in chloroform-dichloromethane mixtures .

Key Observations

| Parameter | Effect on Rate Constant (kobs) |

|---|---|

| Increasing CTADC | Fractional order (0.45) |

| Increasing epinephrine | Fractional order (0.60) |

| Acetic acid addition | Retardation |

| Surfactants (e.g., SDS) | Rate suppression via micellar partitioning |

The mechanism involves:

-

Formation of a CTADC-epinephrine ester complex.

-

Conversion to leucochrome (intermediate).

General Reaction Trends

-

Solvent effects: Reactions accelerate in low-polarity solvents (e.g., dichloromethane) due to stabilization of the transition state .

-

Surfactant role: CTADC’s micellar structure enhances local reactant concentration but may partition substrates away from the oxidant in mixed surfactant systems .

-

Temperature dependence: Activation energies range from 40–60 kJ/mol, typical for Cr(VI)-mediated oxidations .

Comparative Analysis of CTADC Reactions

| Reaction Type | Substrate | Product | Rate Law |

|---|---|---|---|

| Deoximation | Oximes | Carbonyls | k[oxime][CTADC]0.5[H+] |

| Thiol coupling | Thiols | Disulfides | k[thiol]3[CTADC] |

| Cholesterol oxidation | Cholesterol | 7-Dehydrocholesterol | k[chol][CTADC]0.6[H+] |

| Epinephrine oxidation | Epinephrine | Adrenochrome | k[epi]0.6[CTADC]0.45 |

CTADC’s versatility stems from its dual role as an oxidant and surfactant, enabling efficient transformations under nonaqueous conditions. Its reactivity is finely tunable through solvent polarity, acid concentration, and micellar engineering .

Propiedades

Fórmula molecular |

C38H84Cr2N2O7 |

|---|---|

Peso molecular |

785.1 g/mol |

Nombre IUPAC |

hexadecyl(trimethyl)azanium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium |

InChI |

InChI=1S/2C19H42N.2Cr.7O/c2*1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;;;;;;;;;/h2*5-19H2,1-4H3;;;;;;;;;/q2*+1;;;;;;;;2*-1 |

Clave InChI |

MJAQHMZKEPJHCJ-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCC[N+](C)(C)C.CCCCCCCCCCCCCCCC[N+](C)(C)C.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |

Sinónimos |

cetyltrimethylammonium dichromate CTADC cpd |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.